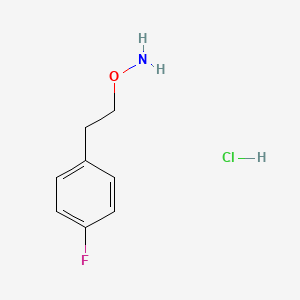
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-4-methylaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the target compound.
5-(2-Fluoro-4-methylphenyl)-1,3,4-oxadiazole: A structurally similar compound with an oxygen atom in place of sulfur.
5-(2-Fluoro-4-methylphenyl)-1,3,4-triazole: Another similar compound with a triazole ring.
Uniqueness
5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both sulfur and nitrogen in its ring structure, which can impart distinct chemical and biological properties
特性
分子式 |
C9H8FN3S |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
5-(2-fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChIキー |
UFEOVUDBEYSNTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NN=C(S2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)





![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
